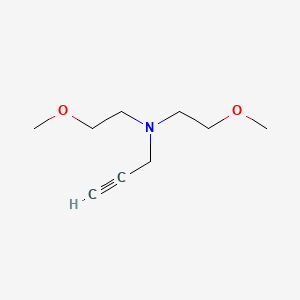

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Description

Structure

3D Structure

Properties

CAS No. |

220699-97-8 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N,N-bis(2-methoxyethyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C9H17NO2/c1-4-5-10(6-8-11-2)7-9-12-3/h1H,5-9H2,2-3H3 |

InChI Key |

HNFCLQLANGSACZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CCOC)CC#C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Bis 2 Methoxy Ethyl Prop 2 Ynyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments, the complete atomic connectivity and spatial arrangement of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine can be established.

Based on the compound's structure, consisting of a propargyl group and two N-methoxyethyl groups, a set of predicted chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be proposed. These predictions are derived from established chemical shift ranges for similar functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | ≡C-H | ~2.2 - 2.4 (t) | ~70 - 75 |

| 2 | -C≡ | - | ~80 - 85 |

| 3 | N-CH₂-C≡ | ~3.3 - 3.5 (d) | ~40 - 45 |

| 4, 4' | N-CH₂-CH₂ | ~2.7 - 2.9 (t) | ~52 - 56 |

| 5, 5' | CH₂-O | ~3.5 - 3.7 (t) | ~68 - 72 |

| 6, 6' | O-CH₃ | ~3.2 - 3.4 (s) | ~58 - 60 |

To confirm the atomic connectivity, several two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the protons on the N-CH₂ (4) and O-CH₂ (5) groups of the methoxyethyl chains, confirming their adjacent relationship. A weak four-bond coupling might also be observed between the terminal alkyne proton (1) and the propargylic methylene (B1212753) protons (3).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is crucial for assigning each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum. For instance, the proton signal at ~3.3 ppm would correlate with the carbon signal at ~59 ppm, definitively assigning it as the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edusdsu.edu HMBC is instrumental in piecing together the molecular skeleton by connecting functional groups. Key correlations would be expected between the propargylic protons (3) and the alkyne carbons (1 and 2), and between the N-CH₂ protons (4) and the O-CH₂ carbon (5).

Predicted Key HMBC Correlations

| Proton (Atom Number) | Correlates to Carbon (Atom Number) | Coupling Type |

|---|---|---|

| H1 (≡C-H) | C2 (-C≡), C3 (N-CH₂) | ²J_CH, ³J_CH |

| H3 (N-CH₂) | C1 (≡C-H), C2 (-C≡), C4 (N-CH₂) | ²J_CH, ¹J_CH, ²J_CH |

| H4 (N-CH₂) | C3 (N-CH₂), C5 (CH₂-O) | ²J_CH, ²J_CH |

| H5 (CH₂-O) | C4 (N-CH₂), C6 (O-CH₃) | ²J_CH, ²J_CH |

| H6 (O-CH₃) | C5 (CH₂-O) | ²J_CH |

The flexible methoxyethyl chains of this compound allow for rotation around several single bonds (C-C, C-N, C-O), leading to multiple possible conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these types of reversible molecular processes. libretexts.org

By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, rapid rotation around the bonds would lead to averaged, sharp signals for the protons on the two methoxyethyl chains. As the temperature is lowered, this rotation slows down. If the energy barrier to rotation is high enough, the exchange rate may become slow on the NMR timescale, causing the signals for chemically non-equivalent protons to broaden, separate into distinct signals (decoalescence), and then sharpen again at very low temperatures.

This phenomenon would be most apparent for the methylene protons of the methoxyethyl groups (H4, H4', H5, H5'). Analysis of the coalescence temperature and the line shape allows for the calculation of the activation energy (ΔG‡) for the rotational barriers, providing quantitative insight into the molecule's conformational flexibility. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass, elemental formula, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₇NO₂), the exact mass of the neutral molecule is 171.1259 u. In a typical electrospray ionization (ESI) experiment in positive ion mode, the molecule would be protonated.

The expected m/z for the protonated molecular ion [M+H]⁺ would be:

Formula: [C₉H₁₈NO₂]⁺

Calculated Exact Mass: 172.1332 u

The experimental observation of an ion at this precise m/z value by HRMS would confirm the elemental composition of C₉H₁₇NO₂. massbank.eu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion at m/z 172.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals the molecule's connectivity. researchgate.netchemrxiv.org

For tertiary amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable iminium ion. For this compound, several α-cleavage and other fragmentation pathways are possible, leading to a series of diagnostic product ions.

Predicted MS/MS Fragmentation of [C₉H₁₈NO₂]⁺ (m/z 172.1)

| Observed m/z | Proposed Fragment Formula | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 114.09 | [C₆H₁₂NO]⁺ | C₃H₄O (Methoxyethene) | Cleavage of C-N bond with rearrangement |

| 100.08 | [C₅H₁₀NO]⁺ | C₄H₇O• (Methoxyethyl radical) | α-cleavage |

| 88.08 | [C₄H₁₀NO]⁺ | C₅H₇ (Propargyl radical + CH₂) | Cleavage of C-O bond and rearrangement |

| 72.08 | [C₄H₁₀N]⁺ | C₅H₇O₂• | Complex rearrangement |

| 58.06 | [C₃H₈N]⁺ | C₆H₉O₂• | α-cleavage with loss of methoxyethyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. nih.gov

For this compound, the key functional groups are the terminal alkyne, the tertiary amine, and the ether linkages.

Alkyne Group: The terminal alkyne gives rise to two very characteristic vibrations: the C≡C triple bond stretch and the ≡C-H stretch. The C≡C stretch appears in a relatively uncongested region of the spectrum (2100-2150 cm⁻¹). This band is often weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum. nih.govacs.org The ≡C-H stretch gives a sharp, medium-intensity band around 3300 cm⁻¹. libretexts.org

Ether Group: The C-O-C asymmetric stretch of the methoxyethyl groups will produce a strong, characteristic absorption in the IR spectrum, typically in the 1150-1085 cm⁻¹ region.

Amine Group: The C-N stretching vibrations of the tertiary amine will appear in the fingerprint region, generally between 1250 and 1020 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups will be observed in the 3000-2850 cm⁻¹ region.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| ≡C-H Stretch | Alkyne | ~3300 | Medium, Sharp | Medium |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong | Strong |

| C≡C Stretch | Alkyne | 2100 - 2150 | Weak | Strong |

| C-N Stretch | Tertiary Amine | 1020 - 1250 | Medium | Weak |

| C-O-C Stretch | Ether | 1085 - 1150 | Strong | Medium |

The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and thus corroborating the structure determined by NMR and MS techniques.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

This section would have detailed the three-dimensional arrangement of the "this compound" molecules in a crystal lattice. Key parameters such as bond lengths, bond angles, and torsion angles would have been presented in a data table. Furthermore, an analysis of the intermolecular interactions, including hydrogen bonding and van der Waals forces, that dictate the crystal packing would have been discussed.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions | Data Not Available |

| Bond lengths (Å) | Data Not Available |

| Bond angles (°) | Data Not Available |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable)

If "this compound" were a chiral molecule, this section would have explored the use of chiroptical techniques to determine its absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra would have been analyzed and compared with theoretical calculations to assign the stereochemistry of any stereogenic centers within the molecule.

Data Table: Chiroptical Data for this compound

| Technique | Wavelength/Wavenumber (nm/cm⁻¹) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

|---|---|---|

| ECD | Data Not Available | Data Not Available |

Coordination Chemistry of Bis 2 Methoxy Ethyl Prop 2 Ynyl Amine: Ligand Design and Metal Complexation

Ligand Properties and Donor Atom Characteristics

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is a flexible, multidentate ligand with several potential coordination sites: the tertiary amine nitrogen, the two ether oxygen atoms, and the π-system of the propargyl group's carbon-carbon triple bond. This combination of hard (oxygen), borderline (nitrogen), and soft (alkyne) donors allows it to coordinate with a wide range of transition metals.

The primary binding site is the tertiary amine nitrogen, which acts as a Lewis base. The two methoxyethyl arms can chelate to a metal center, with the ether oxygen atoms acting as additional donor sites. This results in the formation of stable five-membered chelate rings (M-N-C-C-O), a thermodynamically favored arrangement. The propargyl group introduces a soft π-donor site, which can engage in coordination with metals that have available d-orbitals, such as copper(I) or silver(I). The ability of alkyne moieties to coordinate to metal centers has been shown to stabilize specific geometries and electronic states nih.gov. Therefore, the ligand can be classified as a potentially tetradentate N,O,O,π-donor, capable of adapting its coordination mode depending on the electronic properties and steric requirements of the metal ion.

Complexation with Transition Metals

The multidentate nature of this compound facilitates the formation of stable complexes with a variety of transition metals. The specific stoichiometry and geometry of these complexes are dictated by factors such as the metal's oxidation state, ionic radius, and preferred coordination number.

The synthesis of metal complexes with this ligand generally follows standard coordination chemistry procedures. A typical synthesis involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or triflates) in a 1:1 or 2:1 molar ratio in a suitable solvent, such as ethanol, methanol, or acetonitrile nanobioletters.com.

For example, the synthesis of a copper(II) complex can be achieved by mixing one equivalent of this compound with one equivalent of copper(II) chloride dihydrate in warm ethanol. The mixture is stirred for several hours, during which time the complex forms, often indicated by a color change. The resulting complex can then be isolated by cooling the solution to induce precipitation or by slow evaporation of the solvent. Similar methods can be applied for the synthesis of complexes with other metals like nickel(II), cobalt(II), and zinc(II) nih.govnih.gov.

Given its potential as a tetradentate chelator, the ligand typically forms 1:1 metal-to-ligand complexes, particularly with metals that favor four-, five-, or six-coordinate geometries. In a [M(L)X₂] stoichiometry, where L is the ligand and X is a monodentate anion like Cl⁻, the metal center can adopt several geometries.

Square Pyramidal: This is a common geometry for five-coordinate copper(II) complexes, where the nitrogen and two oxygen atoms of the ligand and one anion occupy the basal plane, and the second anion occupies the axial position researchgate.net.

Trigonal Bipyramidal: This geometry is also possible for five-coordinate complexes.

Octahedral: In a [M(L)(Solvent)₂]²⁺ complex or if the alkyne group coordinates, a six-coordinate distorted octahedral geometry can be achieved. Complexes of Ni(II) often exhibit octahedral geometry researchgate.net.

For metals like Zn(II) or Cd(II), which have a d¹⁰ electronic configuration, tetrahedral geometries are commonly observed, though higher coordination numbers are possible nih.gov. The final geometry is a delicate balance between the ligand's steric profile and the electronic preferences of the metal ion.

Spectroscopic techniques are essential for elucidating the electronic structure and coordination environment of the metal center in these complexes.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of d-block metal complexes are characterized by electronic transitions within the d-orbitals (d-d transitions) and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands dalalinstitute.comsolubilityofthings.com. For colored complexes like those of Cu(II) and Ni(II), the d-d transitions appear as broad, low-intensity bands in the visible region (400-800 nm). The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the coordination geometry and the nature of the donor atoms rsc.orgdocbrown.info. For instance, a single broad absorption band in the 600-750 nm range is indicative of a square-based pyramidal or distorted octahedral geometry for Cu(II) complexes researchgate.netresearchgate.net.

Hypothetical UV-Vis Data for [M(Ligand)Cl₂] Complexes in Methanol

| Metal Ion (M) | λmax (nm) | Molar Absorptivity, ε (M-1cm-1) | Assignment | Color in Solution |

|---|---|---|---|---|

| Cu(II) | 695 | 145 | d-d transition (2Eg → 2T2g) | Blue-Green |

| Ni(II) | 650 | 15 | d-d transition (3A2g → 3T1g(F)) | Pale Green |

| Co(II) | 580 | 25 | d-d transition (4T1g(F) → 4T1g(P)) | Blue/Violet |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II) (d⁹). The EPR spectrum provides detailed information about the coordination environment through the g-tensor and the hyperfine coupling constant (A) cardiff.ac.ukethz.ch. For Cu(II) complexes in a tetragonal (axially elongated) geometry, such as square pyramidal, the spectrum is characterized by two g-values, g_|| and g_⊥. The trend g_|| > g_⊥ > 2.0023 is indicative of an unpaired electron residing in the dₓ²₋ᵧ² orbital, which is typical for Cu(II) complexes with N and O donor ligands researchgate.netmdpi.comuvt.ro. The magnitude of g_|| provides insight into the covalency of the metal-ligand bond, while the ratio G = (g_|| - 2.0023) / (g_⊥ - 2.0023) can indicate the extent of exchange interaction between metal centers in the solid state; a G value greater than 4 suggests negligible interaction researchgate.net.

Hypothetical EPR Parameters for a [Cu(Ligand)Cl₂] Complex

| Parameter | Value | Interpretation |

|---|---|---|

| g|| | 2.24 | Axial symmetry, consistent with a tetragonally distorted geometry (e.g., square pyramidal). Unpaired electron in dx²-y² orbital. |

| g⊥ | 2.06 | |

| A|| (x 10-4 cm-1) | 165 | Hyperfine coupling to the 63/65Cu nucleus, indicative of the covalent character of the Cu-N/O bonds. |

| G | 4.0 | Suggests the absence of significant intermolecular exchange interactions. |

Chelation Effects and Thermodynamic Stability of Metal Chelates

The formation of complexes with multidentate ligands, or chelators, is significantly more favorable than the formation of complexes with analogous monodentate ligands. This enhanced stability is known as the chelate effect libretexts.orggcsu.edu. The thermodynamic origin of the chelate effect is primarily entropic dalalinstitute.comuwimona.edu.jm. When a multidentate ligand like this compound displaces several monodentate solvent molecules from the metal's coordination sphere, there is a net increase in the number of free particles in the system, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy change (ΔG), thus favoring complex formation scispace.comresearchgate.net.

[M(H₂O)₆]²⁺ + L ⇌ [M(L)(H₂O)₂]²⁺ + 4 H₂O

In this reaction, five molecules (one complex ion, four water molecules) are produced from two reactant molecules (one hydrated ion, one ligand molecule), resulting in increased disorder and a favorable entropy change. The formation of five-membered chelate rings by the N,O-donor arms of the ligand is particularly stable, minimizing ring strain gcnayanangal.combiointerfaceresearch.com. This inherent stability makes the ligand an effective chelator for transition metal ions.

Influence of Ether Moieties on Metal Coordination and Solvation

The two flexible methoxyethyl side arms play a crucial role in the coordination chemistry of this ligand. Unlike more rigid ligand backbones, these flexible arms can readily adapt to the preferred coordination angles of different metal ions, allowing the ligand to form stable complexes with a wide range of metals without imposing significant strain.

Reactivity of Coordinated Alkyne and Amine Functionalities

The coordination of "this compound" to a metal center significantly modulates the reactivity of its constituent alkyne and amine functionalities. This alteration in chemical behavior is a cornerstone of its utility in organometallic chemistry and catalysis, transforming the ligand into a versatile platform for a variety of chemical transformations. The electronic and steric environment imposed by the metal center can activate or deactivate these groups towards specific reactions, opening up reaction pathways that are not accessible to the free ligand.

Upon coordination, the electron density of the alkyne's π-system is perturbed. The bonding can be described by the Dewar–Chatt–Duncanson model, where the alkyne donates electron density from its π-orbitals to the metal's d-orbitals, and the metal back-donates electron density into the alkyne's π*-antibonding orbitals. wikipedia.org This interaction leads to a rehybridization of the alkyne carbons from sp to approximately sp², resulting in a bending of the substituents away from the metal and an elongation of the C≡C bond. wikipedia.org This structural change is indicative of the alkyne's activation, making it more susceptible to nucleophilic attack and other additions.

The reactivity of the coordinated alkyne is diverse and can be categorized into several key transformations:

Cycloaddition Reactions: Coordinated alkynes are known to participate in a variety of cycloaddition reactions. iupac.orglibretexts.org For instance, in the presence of suitable reactants, they can undergo [2+2+2] cycloadditions to form substituted aromatic rings or engage in formal [2+5] cycloadditions. ntnu.edu The metal template plays a crucial role in these reactions by pre-organizing the reacting partners, thus facilitating the cyclization process. The specific outcome of a cycloaddition is often dependent on the nature of the metal, its oxidation state, and the other ligands in the coordination sphere.

C-H Activation: The coordinated alkyne can act as a coupling partner in transition metal-catalyzed C-H activation reactions. rsc.orgresearchgate.net In these processes, a metal-carbon bond is formed through the activation of a C-H bond, and the coordinated alkyne can then insert into this bond. chemrxiv.org This leads to the formation of new carbon-carbon bonds and can be utilized for the synthesis of complex organic molecules. The diverse reactivity of alkynes in C-H activation includes alkenylation, annulation, and alkylation. rsc.orgchemrxiv.org

Hydrofunctionalization Reactions: The activated alkyne can undergo addition of H-X bonds across the triple bond, such as hydroamination. libretexts.org These reactions are often catalyzed by the metal center to which the ligand is coordinated, and they can proceed with high regio- and stereoselectivity.

In some cases, the amine group can be involved in protonation or other acid-base chemistry, which can in turn influence the catalytic activity of the metal complex. The pendant bis(2-methoxy-ethyl) arms, with their ether functionalities, are generally considered to be weakly coordinating. wikipedia.org They can, however, play a role in stabilizing the metal complex through hemilabile behavior, where one of the ether oxygens can temporarily coordinate to the metal center, protecting it from decomposition or facilitating certain reaction steps. This weak coordination can be a powerful tool in developing C-H functionalization reactions. nih.gov

The interplay between the coordinated alkyne and amine functionalities, mediated by the central metal atom, allows for a rich and varied reaction chemistry. The following table summarizes some of the potential reactions that the coordinated alkyne of a propargylamine ligand like "this compound" could undergo, based on literature precedents for similar systems.

| Reaction Type | Description | Potential Products |

| [2+2+2] Cycloaddition | A pericyclic reaction where three alkyne molecules (or an alkyne and other unsaturated molecules) react to form a six-membered ring. iupac.org | Substituted benzenes and other aromatic compounds. |

| Pauson-Khand Reaction | A formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.org | Functionalized cyclopentenones. |

| Hydroamination | The addition of an N-H bond across the alkyne's triple bond. libretexts.org | Enamines or imines, depending on the substrate and reaction conditions. |

| C-H Functionalization/Annulation | The insertion of the alkyne into a metal-carbon bond formed via C-H activation, leading to the formation of a new ring system. researchgate.netchemrxiv.org | Polycyclic and heterocyclic compounds. |

The specific reactivity of a "this compound" metal complex will ultimately be determined by the choice of metal, the reaction conditions, and the nature of any additional substrates present. The synergistic effect of the alkyne, amine, and ether functionalities within this ligand framework provides a versatile tool for the design of novel catalysts and the synthesis of complex organic molecules.

Dear User,

Following a comprehensive search for the chemical compound "this compound" and its applications in catalysis, it has been determined that there is no publicly available scientific literature or data corresponding to this specific molecule. The search results did not yield any information regarding its use in homogeneous or heterogeneous catalysis, including the specific reaction types outlined in your request (C-C bond formation, hydrogenation, dehydrogenation, cycloaddition, and stereoselective catalysis).

The provided search results pertain to structurally different, though related, amine compounds and their catalytic activities. For instance, studies were found on bis(phenolato)amine zinc(II) complexes as catalysts for polymerization and tris(2-aminoethyl)amine supported on metal oxides for Knoevenagel condensation. However, none of these sources mention or investigate the catalytic properties of "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of content based on the provided outline would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

It is recommended to verify the name and structure of the compound of interest. It is possible that the compound is known by a different name, is a novel substance not yet described in the literature, or is part of unpublished research.

Catalytic Applications of Bis 2 Methoxy Ethyl Prop 2 Ynyl Amine Based Systems

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Backbones via Click Chemistry

The terminal alkyne of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine serves as a reactive handle for its integration into polymer backbones using CuAAC. This reaction, known for its high yield, orthogonality, and mild reaction conditions, allows for the precise and efficient formation of 1,4-disubstituted 1,2,3-triazole linkages. When copolymerized with bifunctional azide-containing monomers, this compound can be readily incorporated into linear polymer chains. The resulting polymers would feature the bis(2-methoxyethyl)amine moiety as a periodically pendant group, imparting specific functionalities to the polymer backbone.

The properties of the resulting polymers can be tailored by the choice of the co-monomer. For instance, copolymerization with diazido alkanes could lead to flexible polymers, while using diazido aromatic compounds could result in more rigid materials. The presence of the triazole ring in the polymer backbone, formed during the click reaction, can also contribute to the material's properties, such as thermal stability and polarity.

Table 1: Hypothetical Polymerization of this compound with Various Diazides

| Diazide Co-monomer | Resulting Polymer Structure | Potential Properties |

| 1,6-Diazidohexane | Flexible, aliphatic backbone with pendant amine groups | Increased solubility in organic solvents, potential for metal coordination |

| 1,4-Diazidobenzene | Rigid, aromatic-aliphatic backbone | Enhanced thermal stability, potential for π-stacking interactions |

| Bis(2-azidoethyl) ether | Flexible, ether-containing backbone | Increased hydrophilicity, potential for stimuli-responsive behavior |

Precursor for Advanced Organic Materials (e.g., conductive polymers, functional coatings)

The acetylene functionality in this compound makes it a potential precursor for the synthesis of substituted polyacetylenes, which are a class of conductive polymers. wikipedia.orgtaylorandfrancis.com While polyacetylene itself is often intractable, the incorporation of the bulky and solubilizing bis(2-methoxyethyl)amine side groups could enhance the processability of the resulting polymer. wikipedia.org The nitrogen and oxygen atoms in the side chains could also serve as doping sites, potentially modulating the electronic properties of the conductive polymer. mdpi.com

Furthermore, this compound can be used to create functional coatings. Through click chemistry, it can be grafted onto surfaces that have been pre-functionalized with azide groups. mdpi.comnih.gov The resulting coating would present the bis(2-methoxyethyl)amine moieties, which can alter the surface properties, such as wettability, adhesion, and biocompatibility. These functional coatings could find applications in areas like anti-fouling surfaces, sensors, and biomedical implants.

Dendrimer and Hyperbranched Polymer Synthesis

This compound is a suitable candidate for the synthesis of dendrimers and hyperbranched polymers due to its A2B-type structure, where the amine can be reacted with two molecules (A2) and the propargyl group acts as a single reactive site (B). For instance, the propargyl group can undergo a click reaction with a molecule containing two or more azide groups to create a branching point.

Alternatively, it can be used as a functional building block in the divergent or convergent synthesis of dendrimers. tcichemicals.com In a divergent approach, a multifunctional core molecule with azide groups could be reacted with an excess of this compound. The resulting periphery would be rich in amine functionalities that could be further elaborated in subsequent generations. The methoxyethyl chains would contribute to the solubility and globular structure of the resulting dendrimer.

In the synthesis of hyperbranched polymers, this monomer can be self-polymerized under conditions that promote both the reaction of the amine and the alkyne, or it can be co-polymerized with other monomers to control the degree of branching. acs.orgacs.orginstras.com The resulting hyperbranched polymers would possess a high density of functional groups and internal cavities, making them interesting for applications in catalysis, drug delivery, and as rheology modifiers. nih.govnih.gov

Table 2: Potential Approaches to Dendritic Polymer Synthesis using this compound

| Dendritic Architecture | Synthetic Strategy | Resulting Features |

| Dendrimer | Divergent synthesis using a triazide core and the propargyl group of the amine for branching. | Well-defined, monodisperse structure with a high density of surface amine and methoxyethyl groups. |

| Hyperbranched Polymer | Self-condensation polymerization of a derivative where the amine is converted to an azide and reacted with the alkyne. | Polydisperse, globular structure with numerous internal cavities and terminal functional groups. |

Self-Assembly and Supramolecular Structures

The amphiphilic nature of this compound, with its relatively nonpolar propargyl group and more polar bis(2-methoxyethyl)amine headgroup, suggests its potential to participate in self-assembly processes. In aqueous environments, it could form micelles or other aggregates, with the hydrophobic alkyne chains sequestered in the core and the hydrophilic amine and ether groups exposed to the solvent.

The tertiary amine can also be protonated to introduce pH-responsiveness to the self-assembled structures. Furthermore, the molecule's ability to coordinate with metal ions through its nitrogen and oxygen atoms could be exploited to direct the formation of well-defined supramolecular architectures, such as coordination polymers or metallo-supramolecular cages. sigmaaldrich.commdpi.com The propargyl group can also engage in specific interactions, such as π-stacking, further influencing the self-assembly behavior. nih.gov

Functionalization of Surfaces and Nanomaterials

The terminal alkyne of this compound is an ideal functional group for the surface modification of a wide range of materials and nanomaterials via click chemistry. nih.govmanchester.ac.uk Surfaces such as silicon wafers, glass slides, and gold can be readily functionalized with azide groups, to which the amine can be covalently attached. This allows for the precise control of the surface chemistry, introducing the specific properties of the bis(2-methoxyethyl)amine moiety.

Similarly, nanomaterials like carbon nanotubes, graphene, quantum dots, and metallic nanoparticles can be functionalized. mit.eduresearchgate.netrsc.org The introduction of this molecule onto the surface of nanoparticles can improve their dispersibility in various solvents, prevent aggregation, and introduce new functionalities. For example, the amine groups could be used to attach biomolecules for sensing applications, or the methoxyethyl chains could impart biocompatibility for in vivo applications.

Table 3: Examples of Surface and Nanomaterial Functionalization

| Substrate | Surface Modification | Potential Application |

| Gold Nanoparticles | Covalent attachment via click chemistry to azide-terminated ligands on the nanoparticle surface. | Improved stability in biological media, platform for biosensor development. |

| Carbon Nanotubes | Grafting onto the nanotube surface through click reaction with azide-functionalized nanotubes. | Enhanced dispersibility in polymers for composite materials, functionalization for drug delivery. |

| Silicon Wafer | Formation of a self-assembled monolayer via click chemistry with an azide-functionalized surface. | Creation of a functional surface for microelectronics or biosensor applications. |

Computational Chemistry and Theoretical Studies of Bis 2 Methoxy Ethyl Prop 2 Ynyl Amine

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties.

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, DFT calculations could be employed to determine its optimized geometry, electronic ground state, and the energies of its molecular orbitals (HOMO and LUMO). These calculations would provide insights into the molecule's kinetic stability and electrical properties.

Ab Initio Methods: These are calculations based directly on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) could provide highly accurate predictions of the molecule's energy and wavefunction. While computationally more expensive than DFT, they can serve as a benchmark for other methods.

A hypothetical data table for optimized geometric parameters from a DFT calculation might look like this:

| Parameter | Atom 1 | Atom 2 | Predicted Value (Å or °) |

| Bond Length | C1 | C2 | 1.20 |

| Bond Length | C2 | C3 | 1.47 |

| Bond Angle | C1 | C2 | C3 |

| Dihedral Angle | H | C4 | N |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the methoxy-ethyl side chains and the propargyl group means that this compound can exist in numerous conformations.

A systematic conformational search would identify the various stable spatial arrangements of the atoms (conformers) and their relative energies. This would involve rotating the single bonds in the molecule and calculating the energy of each resulting structure. The results would be plotted on a potential energy surface, with the valleys representing stable conformers and the peaks representing the energy barriers for interconversion. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in a solvent over time. By simulating the motions of the molecule and the surrounding solvent molecules, MD can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The dynamics of any potential hydrogen bonds.

Transport Properties: Such as the diffusion coefficient of the molecule in a particular solvent.

These simulations would be particularly useful for understanding the molecule's behavior in biological or chemical systems where it is not in an isolated state.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be computed to predict the appearance of an IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

A hypothetical table of predicted vibrational frequencies might look as follows:

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C≡C Stretch | Alkyne | 2150 |

| C-H Stretch (alkyne) | Alkyne | 3300 |

| C-O-C Stretch | Ether | 1100 |

| C-N Stretch | Amine | 1200 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry can be used to predict the reactivity of a molecule and to model the pathways of chemical reactions.

Reactivity Descriptors: Based on the electronic structure, various descriptors can be calculated to predict reactivity. These include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The MEP map would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound.

Reaction Pathway Modeling: For a proposed reaction involving this molecule, computational methods can be used to model the entire reaction pathway. This would involve locating the transition state structures and calculating the activation energies. Such modeling would provide a detailed mechanistic understanding of the reaction and could be used to predict reaction rates and product distributions.

Future Directions and Emerging Research Avenues

Novel Synthetic Transformations

The structural components of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, particularly the N-propargylamine core, serve as a versatile scaffold for the synthesis of complex organic molecules. Propargylamines are recognized as valuable building blocks in organic synthesis. acs.orgnih.gov

Future research could focus on intramolecular and intermolecular reactions involving the alkyne and amine functionalities. For instance, N-propargylamines are key precursors in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. acs.orgrsc.org Palladium-catalyzed cyclization of propargylamine derivatives can yield functionalized quinolines, while base-promoted isomerization can produce 1-azadienes, which are valuable intermediates for subsequent cycloaddition reactions. mdpi.com

Another promising area is the use of this compound in multicomponent reactions. The A³ coupling reaction (aldehyde, alkyne, and amine) is a powerful method for synthesizing propargylamines, and this molecule could itself be a substrate in further, more complex multicomponent strategies to rapidly build molecular complexity. dntb.gov.uanih.gov Furthermore, recent advances in C-H activation offer novel pathways to synthesize or functionalize N-propargylamines, a strategy that could be explored for this specific compound. nih.govacs.org

Table 1: Potential Heterocyclic Scaffolds from Propargylamine Precursors

| Heterocycle Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Quinolines | Palladium-catalyzed cyclization | Pharmaceuticals, Materials Science | mdpi.com |

| Pyrroles | Transition-metal catalyzed cyclization | Organic Synthesis, Medicinal Chemistry | acs.org |

| Pyridines | Cycloaddition/isomerization pathways | Agrochemicals, Pharmaceuticals | acs.org |

| Oxazoles | Acylation followed by Sonogashira coupling and cyclization | Natural Products Synthesis, Drug Discovery | acs.orgwikipedia.org |

Exploration of New Catalytic Paradigms

The electronic and steric properties of this compound make it an intriguing candidate for roles in catalysis, either as a ligand or as a substrate in novel catalytic transformations.

The tertiary amine and the ether oxygens of the methoxyethyl groups can act as coordination sites for metal centers. This suggests its potential application as a ligand in homogeneous catalysis. Ligands derived from amine bis(phenols) with pendant ether groups have been investigated for their ability to support transition-metal complexes in catalytic applications. nih.gov The specific combination of a soft alkyne donor and hard amine/ether donors could lead to unique reactivity and selectivity in metal complexes.

As a substrate, the terminal alkyne is a versatile handle for a multitude of catalytic reactions. nih.govresearchgate.net For example, titanium-catalyzed intermolecular hydroaminoalkylation of alkynes provides a direct route to allylic amines. nih.gov The development of new catalytic systems that can selectively activate the C-H bond of the alkyne or promote additions across the triple bond in the presence of the amine and ether functionalities would be a significant contribution. This could involve exploring catalysis with various transition metals like ruthenium, rhodium, or copper to achieve novel transformations. researchgate.netresearchgate.net

Advanced Materials Development

The propargyl group is a key functionality for modern materials science, primarily due to its ability to participate in "click chemistry" reactions. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction used to link molecules together, making it ideal for polymer synthesis and modification. organic-chemistry.orgnih.govumich.edu

This compound could be utilized in several ways for materials development:

Monomer for Polymerization: It could be polymerized through the alkyne group or used as a co-monomer to introduce pendant functional groups into a polymer chain.

Surface Functionalization: The alkyne can be used to anchor the molecule to azide-modified surfaces, creating functional coatings.

Cross-linking Agent: The terminal alkyne allows for its use in post-polymerization modifications, cross-linking polymer chains to form gels or thermosets. sigmaaldrich.com

The methoxyethyl groups may confer desirable properties to the resulting materials, such as increased solubility in polar solvents or the ability to coordinate with metal ions. For instance, the related compound bis(2-methoxyethyl)amine has been used as a reactant to prepare diol monomers for biodegradable polyesters. sigmaaldrich.com Furthermore, polymers containing propargylamine functionalities have been investigated for their unique photochemical properties. revmaterialeplastice.ro

Bio-inspired Chemical Applications

The N-propargylamine motif is a well-established pharmacophore found in several approved drugs, particularly monoamine oxidase (MAO) inhibitors used to treat neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.netresearchgate.net This immediately suggests that this compound and its derivatives could be synthesized and screened for biological activity.

Beyond direct medicinal applications, the principles of bio-inspired and biomimetic chemistry offer further avenues. researchgate.net This involves designing synthetic molecules that mimic the function of biological systems. For example:

Enzyme Mimics: The molecule could be incorporated into larger macrocyclic structures designed to mimic the active sites of enzymes, where the amine and alkyne groups could participate in catalysis or substrate binding. frontiersin.orgnih.gov

Biosensors: The alkyne group allows for easy conjugation to biomolecules or sensor surfaces via click chemistry, potentially leading to new diagnostic tools. mdpi.com

Drug Delivery: Bio-inspired strategies are increasingly used to develop advanced drug delivery systems. nih.gov Polymers or nanoparticles functionalized with this compound could be designed for targeted delivery, with the methoxyethyl groups potentially improving biocompatibility or solubility.

Synergistic Integration with Other Chemical Disciplines

The true potential of this compound lies in the synergistic integration of its functionalities, bridging different areas of chemistry.

The most prominent example is the intersection of organic synthesis, polymer science, and chemical biology through click chemistry. wikipedia.orgsigmaaldrich.com The alkyne group serves as a universal "handle" that allows a molecule synthesized by organic chemists to be readily attached to polymers, nanoparticles (materials science), or biomolecules like peptides and oligonucleotides (chemical biology). nih.govacs.orgnih.gov This enables the creation of complex biohybrid materials with tailored properties.

Furthermore, the development of new catalysts (organometallic chemistry) to transform this molecule could lead to novel building blocks for medicinal chemists to create libraries of bioactive compounds. researchgate.net The study of its photochemical reactivity when incorporated into polymers connects organic chemistry with photochemistry and materials science. revmaterialeplastice.ro The design of ligands for homogeneous catalysis based on this scaffold represents a link between coordination chemistry and process chemistry. nih.gov This interdisciplinary potential ensures that future research into this compound could lead to advancements in multiple scientific fields.

Q & A

Q. What are the common synthetic routes for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, and what reaction conditions are critical for its preparation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methoxyethylamine derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in THF) can yield the target compound. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis or polymerization of the propargyl group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the structure, particularly the propargyl proton (δ ~2.5 ppm) and methoxy group (δ ~3.3 ppm).

- Mass Spectrometry (ESI-MS or GC-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~172).

- FT-IR : Confirms the presence of C≡C (2100–2260 cm⁻¹) and ether C-O (1100 cm⁻¹) stretches.

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects; SHELX software (e.g., SHELXL) is widely used for refinement .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodological Answer :

- Chemistry : Serves as a precursor for click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to generate triazole-linked polymers or dendrimers.

- Biology : Used to functionalize biomolecules (e.g., peptides, nucleic acids) for targeted drug delivery studies. The propargyl group enables bioorthogonal labeling in live-cell imaging .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when scaling up?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts to enhance coupling efficiency.

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or DCM to reduce byproduct formation.

- In-line Analytics : Use HPLC or GC monitoring to identify bottlenecks (e.g., intermediate degradation).

- Purification : Employ automated flash chromatography (Biotage systems) for reproducibility at scale .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with purported targets (e.g., kinases) .

Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.

- Analytical Profiling : Track degradation via UPLC-MS; quantify impurities like oxidation products (e.g., epoxides).

- Stabilizers : Add antioxidants (BHT) or store under argon at −20°C to prolong shelf life .

Q. What experimental designs are suitable for probing the electrophilic/nucleophilic reactivity of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states (Gaussian 09) to predict regioselectivity in alkyne functionalization.

- Cross-Coupling Screenings : Test Pd/Ni catalysts with diverse ligands (e.g., XPhos, BINAP) to optimize C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.